2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a pyrazole core substituted with an amino group, a methylthio group, and a 1,2,4-oxadiazole ring bearing a 4-chlorophenyl moiety. The acetamide side chain is linked to a benzo[d][1,3]dioxol-5-ylmethyl group, contributing to its unique steric and electronic profile.
Properties
IUPAC Name |
2-[5-amino-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-(1,3-benzodioxol-5-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN6O4S/c1-34-22-18(21-26-20(28-33-21)13-3-5-14(23)6-4-13)19(24)29(27-22)10-17(30)25-9-12-2-7-15-16(8-12)32-11-31-15/h2-8H,9-11,24H2,1H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQNFHIKJRZERI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN(C(=C1C2=NC(=NO2)C3=CC=C(C=C3)Cl)N)CC(=O)NCC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide is a complex heterocyclic structure that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C22H22ClN7O2
Molecular Weight: 451.9 g/mol
CAS Number: 1188305-38-5
The compound features multiple functional groups, including an oxadiazole ring, a pyrazole moiety, and a benzo[d][1,3]dioxole structure. These components contribute to its diverse biological activities.
Antimicrobial Activity
Research indicates that compounds similar to the target molecule exhibit significant antimicrobial properties. For instance, derivatives containing oxadiazole and pyrazole rings have shown efficacy against various bacterial strains. A study highlighted that compounds with halogen substituents displayed stronger inhibitory actions compared to standard antibiotics .
Cytotoxicity
Cytotoxicity assessments reveal that certain derivatives of this compound exhibit notable activity against cancer cell lines such as HeLa and MCF-7. For example, IC50 values for some analogs were reported as low as 15.1 µM, indicating potential as anticancer agents . The presence of the oxadiazole and pyrazole rings is often linked to enhanced cytotoxic effects.
The proposed mechanism of action for the biological activities of this compound involves interaction with specific molecular targets. For instance:
- EGFR/BRAF Inhibition: Some derivatives have been identified as dual inhibitors of EGFR and BRAF V600E mutations, which are critical in various cancers. Molecular docking studies suggest that these compounds bind effectively to the active sites of these kinases .
- Cell Cycle Arrest: Studies indicate that certain compounds may induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells .
Study on Antimicrobial Efficacy
In a comparative study evaluating the antimicrobial efficacy of various heterocyclic compounds, the target compound's derivatives were tested against a panel of pathogens. The results demonstrated significant inhibition against Gram-positive bacteria and fungi, suggesting a broad-spectrum antimicrobial potential .
Anticancer Activity Evaluation
A detailed evaluation involving in vitro tests on several cancer cell lines showcased the anticancer potential of related compounds. The study focused on their ability to induce apoptosis and inhibit cell proliferation through specific molecular interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazole and Oxadiazole Rings
- 4-Chlorophenyl vs. 4-Methoxyphenyl on Oxadiazole: Compounds such as 2-{5-amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chlorobenzyl)acetamide () replace the 4-chlorophenyl group with a 4-methoxyphenyl. This substitution may alter binding affinity in biological targets reliant on π-π stacking or halogen bonding .
- Methylthio vs. Cyano Groups on Pyrazole: In 2-chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide (), the methylthio group is replaced with a cyano group.
Modifications to the Acetamide Side Chain
Benzo[d][1,3]dioxol-5-ylmethyl vs. Chlorophenylmethyl Groups :
Replacing the benzodioxole moiety with a 2-chlorobenzyl () or 2-chloro-4-methylphenyl group () increases hydrophobicity and steric bulk. Such changes may improve membrane permeability but could hinder binding in sterically constrained active sites .- Comparison with 3-Chloro-4-Fluorophenyl Derivatives: The compound 2-(5-amino-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(3-chloro-4-fluorophenyl)acetamide () substitutes the benzodioxolylmethyl group with a 3-chloro-4-fluorophenyl.
Heterocyclic Variations in Related Compounds
- Triazole and Thiophene Derivatives :
Compounds such as 2-((4-allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide () replace the oxadiazole ring with triazole or thiophene systems. These heterocycles alter electronic density and conformational flexibility, which may influence binding kinetics and selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
